molecular formula C7H6ClN5 B8150984 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

Cat. No.: B8150984
M. Wt: 195.61 g/mol
InChI Key: MPXHDFZJEBFUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine typically involves the formation of the pyridazine ring followed by the introduction of the chloro and pyrazolyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-3-nitropyridine with hydrazine can yield the desired pyridazine ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazinone derivatives .

Scientific Research Applications

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of various cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

What sets 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro group and a pyrazolyl group on the pyridazine ring makes it a versatile intermediate for synthesizing a wide range of bioactive compounds.

Properties

IUPAC Name

6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-6-1-5(7(9)13-12-6)4-2-10-11-3-4/h1-3H,(H2,9,13)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXHDFZJEBFUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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